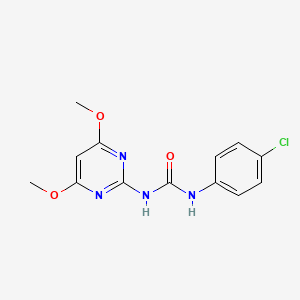
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea es un compuesto químico que ha llamado la atención en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo clorofenilo y un grupo dimetoxiprimidinilo unidos a través de una unidad de urea. Su estructura única imparte propiedades químicas y biológicas específicas, lo que la convierte en un tema de interés en química medicinal, química agrícola y ciencia de materiales.
Métodos De Preparación
La síntesis de 1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea generalmente implica la reacción de 4-cloroanilina con 4,6-dimetoxiprimidin-2-carbonil cloruro en presencia de una base. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Hidrólisis: La unidad de urea puede hidrolizarse en condiciones ácidas o básicas para producir los derivados de amina y ácido carboxílico correspondientes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y condiciones específicas de temperatura y pH. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos, como herbicidas y pesticidas, debido a su capacidad para inhibir vías biológicas específicas en las plantas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir enzimas o receptores que son cruciales para la supervivencia y proliferación de microorganismos o células cancerosas. Las vías moleculares exactas involucradas dependen de la aplicación específica y el organismo diana.
Comparación Con Compuestos Similares
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea se puede comparar con otros compuestos similares, tales como:
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)tiourea: Este compuesto tiene una estructura similar pero contiene una unidad de tiourea en lugar de una unidad de urea.
1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)guanidina: Este compuesto contiene una unidad de guanidina, lo que imparte diferentes propiedades químicas y biológicas.
La singularidad de 1-(4-Clorofenil)-3-(4,6-dimetoxiprimidin-2-il)urea radica en su combinación específica de grupos funcionales, que confieren una reactividad y una actividad biológica distintas en comparación con sus análogos.
Propiedades
Número CAS |
190954-83-7 |
|---|---|
Fórmula molecular |
C13H13ClN4O3 |
Peso molecular |
308.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
NOVYLBWJPUXDOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
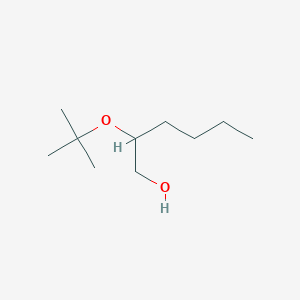
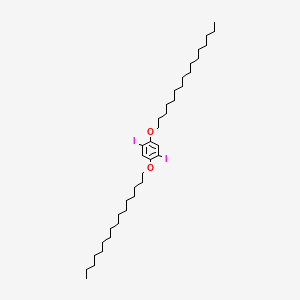
silane](/img/structure/B12556436.png)
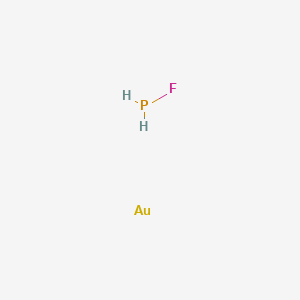
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)

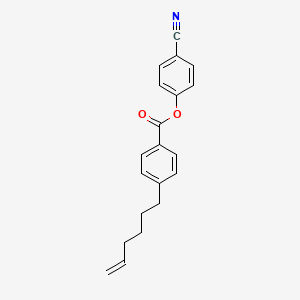
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


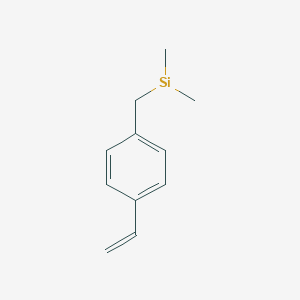
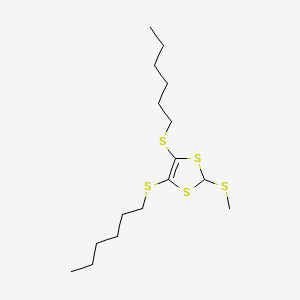
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
